molecular formula C11H17N B13044183 (S)-1-(2,4-Dimethylphenyl)propan-1-amine

(S)-1-(2,4-Dimethylphenyl)propan-1-amine

Cat. No.: B13044183
M. Wt: 163.26 g/mol
InChI Key: CUMKAEFZXDVXGM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,4-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a chiral center, making it optically active. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(S)-1-(2,4-Dimethylphenyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4-Dimethylphenyl)propan-1-amine: The enantiomer of the (S)-form, with different optical activity and potentially different biological effects.

    1-(2,4-Dimethylphenyl)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    Phenethylamine: A structurally related compound with a simpler chemical structure.

Uniqueness

(S)-1-(2,4-Dimethylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m0/s1

InChI Key

CUMKAEFZXDVXGM-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1)C)C)N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.